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Compound of Interest

Compound Name: 3,4-Diaminobenzenethiol

Cat. No.: B1600230

3,4-Diaminobenzenethiol (DABT), also known as 4-amino-2-mercaptobenzylamine, is a highly
versatile aromatic organic compound distinguished by its unique trifunctional structure. The
molecule incorporates a benzene ring substituted with two adjacent amino (-NHz) groups and a
thiol (-SH) group. This specific arrangement of nucleophilic centers—the soft thiol and the
harder amino groups—imparts a rich and adaptable chemical reactivity, establishing DABT as a
crucial intermediate and building block in diverse scientific fields. Its utility spans from the
synthesis of complex heterocyclic systems in medicinal chemistry to the functionalization of
nanoparticles for advanced analytical and diagnostic applications.

This guide, prepared from the perspective of a Senior Application Scientist, provides an in-
depth exploration of 3,4-Diaminobenzenethiol. We will delve into its fundamental molecular
and physicochemical properties, validated methods for its synthesis and characterization, and
its pivotal applications in research and drug development, supported by field-proven insights
and authoritative references.

Part 1: Molecular Profile and Physicochemical
Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its
effective application. The dual-functionality of amine and thiol groups dictates the behavior of
3,4-Diaminobenzenethiol in various chemical environments.

Key Molecular Identifiers and Properties
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Property Value Source(s)
Molecular Formula CeHsN2S [1112][3][4]
Molecular Weight 140.21 g/mol [1][2][4]
IUPAC Name 3,4-diaminobenzenethiol [1114]

CAS Number 655247-00-0 [1][2][3]

Data not consistently available;
Appearance related aminothiols are often

solids.

2-8°C, often under an inert
Storage [3]
atmosphere.

Chemical Reactivity and Causality

The utility of 3,4-Diaminobenzenethiol is a direct consequence of its functional groups:

e Thiol Group (-SH): As a soft nucleophile, the thiol group exhibits a strong affinity for soft
electrophiles and metal surfaces. This property is paramount in its application for
functionalizing gold nanoparticles, where a stable gold-sulfur bond is readily formed.[2] The
thiol is also susceptible to oxidation, which can lead to the formation of disulfide bridges
under specific conditions—a critical consideration for both synthesis and storage.

e Amino Groups (-NHz): The two adjacent amino groups are nucleophilic and can participate in
a wide array of reactions. They can be acylated to form amides, react with aldehydes and
ketones to yield Schiff bases or imines, and undergo condensation reactions to form
heterocyclic rings, a common strategy in pharmaceutical synthesis.[1] The ortho-disposition
of the amines makes this molecule an excellent precursor for benzimidazoles.

Part 2: Spectroscopic Characterization

Unambiguous identification of 3,4-Diaminobenzenethiol is critical for ensuring purity and
confirming reaction outcomes. Standard spectroscopic techniques provide a detailed fingerprint
of the molecule.
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o Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum provides clear
evidence of the key functional groups. Primary aromatic amines typically show two N-H
stretching bands. For DABT, the asymmetric N-H stretch is expected between 3450-3520
cm™1, and the symmetric stretch appears at 3340-3420 cm~2.[1] The S-H stretching vibration
is often weak and can be found in the 2550-2600 cm~1 region.

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy: *H NMR spectroscopy reveals the
electronic environment of the protons. Aromatic protons on the benzene ring typically appear
in the & 6.5-7.5 ppm region.[1] The protons of the amino groups and the thiol group will also
produce distinct signals, though their chemical shifts can be highly dependent on the solvent
and concentration due to hydrogen bonding.

o UV-Visible Spectroscopy: This technique highlights the electronic transitions within the
molecule. The primary absorption bands for DABT are due to 11 — 11* transitions of the
aromatic system, generally occurring in the 250-280 nm range with high molar absorptivity.[1]

Part 3: Synthesis Methodology: A Validated Protocol

The synthesis of 3,4-Diaminobenzenethiol can be achieved through several routes, most
commonly involving the reduction of a nitro-substituted precursor. The choice of this pathway is
driven by the commercial availability of starting materials and the high efficiency of nitro group
reductions.

Workflow: Reduction of a Nitro Precursor

A common and effective strategy involves the reduction of an appropriate nitro-substituted
aminobenzenethiol. For instance, starting from 4-amino-3-nitrobenzenethiol, a selective
reduction of the nitro group yields the desired product.
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Synthesis of 3,4-Diaminobenzenethiol

[Start: 4—Amino—3—nitrobenzenethioD

Substrate Reagent

Reduction Reaction
- Stir under Nitrogen
- Aqueous/Organic Solvent System

rude Product

Workup:
Liquid-Liquid Extraction
(e.g., with Dichloromethane)

Purification:
- Drying (e.g., MgSOa)
- Solvent Removal
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Colorimetric Sensing with DABT-Functionalized AuNPs

Analyte (e.g., Cu?*)

3,4-Diaminobenzenethiol (DABT)

Thiol-Au Binding

{Aggregated AuNPs | Blue Solution}

Chelation & Aggregation

Functionalization {DABT-Functionalized AUNP | Stable Dispersion}
{Gold Nanoparticle (AuNP) | Red Solution}

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

e 1. Buy 3,4-Diaminobenzenethiol | 655247-00-0 [smolecule.com]
e 2. nbinno.com [nbinno.com]
o 3. pharmaffiliates.com [pharmaffiliates.com]

e 4. 3,4-Diaminobenzenethiol | C6H8N2S | CID 11320975 - PubChem
[pubchem.ncbi.nim.nih.gov]

« To cite this document: BenchChem. [Introduction: The Versatility of a Trifunctional Aromatic
Building Block]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1600230#molecular-formula-and-weight-of-3-4-
diaminobenzenethiol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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